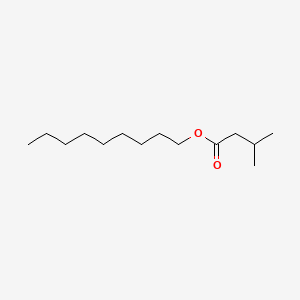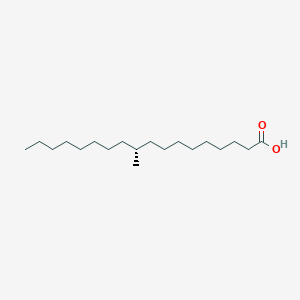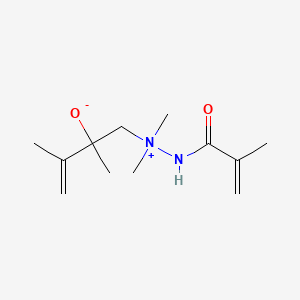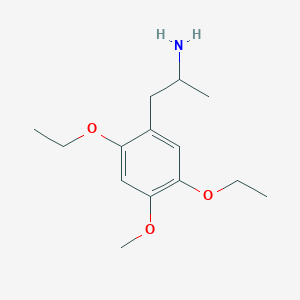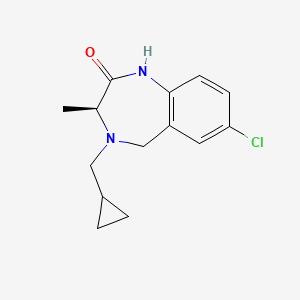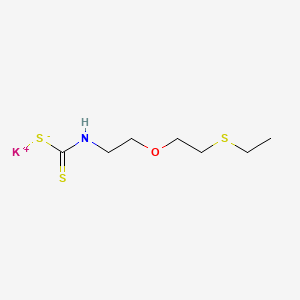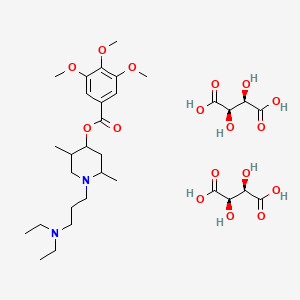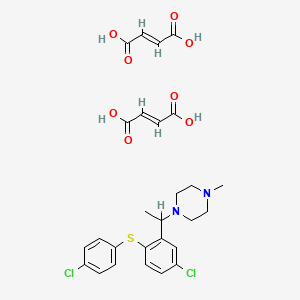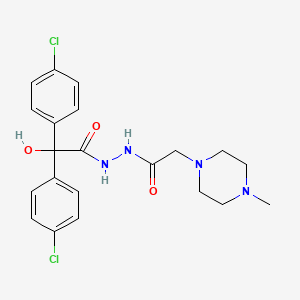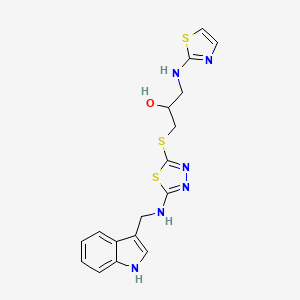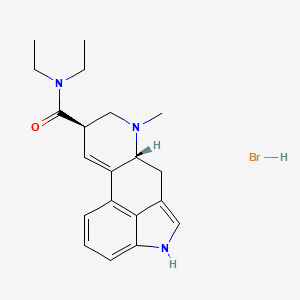
Lsd hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysergic acid diethylamide hydrobromide is a semi-synthetic compound derived from lysergic acid, which is produced by the ergot fungus (Claviceps purpurea). It is known for its potent hallucinogenic properties and has been extensively studied for its effects on the human mind and body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lysergic acid diethylamide hydrobromide is synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid and its subsequent conversion to lysergic acid diethylamide . The reaction conditions typically involve the use of organic solvents and reagents such as diethylamine.
Industrial Production Methods: Industrial production of lysergic acid diethylamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to convert it into lysergic acid diethylamide hydrobromide .
Analyse Chemischer Reaktionen
Types of Reactions: Lysergic acid diethylamide hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like diethylamine . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include lysergic acid diethylamide and its various derivatives, which have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Lysergic acid diethylamide hydrobromide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to study the effects of hallucinogens on the brain and nervous system . In medicine, it has been investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical compounds .
Wirkmechanismus
The mechanism of action of lysergic acid diethylamide hydrobromide involves its interaction with the serotonergic system in the brain. It primarily binds to the 5-HT2A receptor as a partial agonist and the 5-HT1A receptor as an agonist . This interaction leads to the activation of various signaling pathways, including the phosphoinositide hydrolysis pathway, which results in the mobilization of intracellular calcium . These molecular targets and pathways are responsible for the hallucinogenic effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Lysergic acid diethylamide hydrobromide is unique compared to other similar compounds due to its potent hallucinogenic properties and its specific interaction with the serotonergic system . Similar compounds include mescaline, psilocybin, and N,N-dimethyltryptamine (DMT), which also interact with the serotonergic system but have different pharmacological profiles and effects .
Eigenschaften
CAS-Nummer |
74023-39-5 |
|---|---|
Molekularformel |
C20H26BrN3O |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;hydrobromide |
InChI |
InChI=1S/C20H25N3O.BrH/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1H/t14-,18-;/m1./s1 |
InChI-Schlüssel |
RVVDWVPFRIMXFX-KEZWHQCISA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
Kanonische SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



